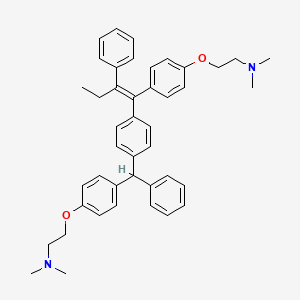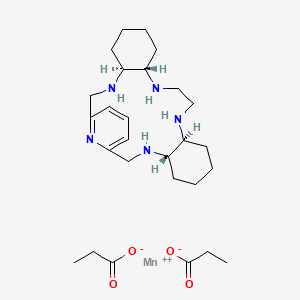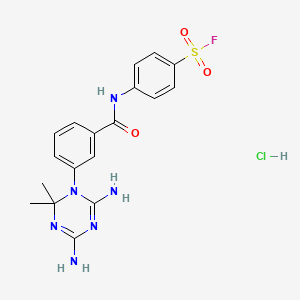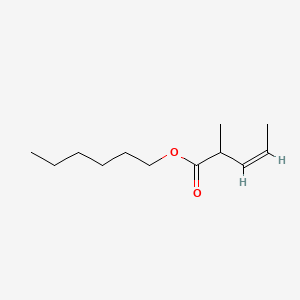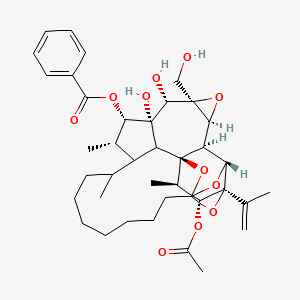
Linimacrins d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linimacrins d is a compound known for its unique chemical structure and significant biological activities. It is a member of the daphnane diterpenoid orthoesters, which are compounds derived from plants in the Thymelaeaceae family. These compounds are known for their diverse biological activities, including antineoplastic and piscicidal properties .
Preparation Methods
The synthesis of Linimacrins d involves several steps, starting from the extraction of raw materials from plants such as Pimelea species. The synthetic routes typically involve the isolation of the compound through various chromatographic techniques.
Chemical Reactions Analysis
Linimacrins d undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Linimacrins d has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of daphnane diterpenoid orthoesters.
Biology: It is used to study the biological activities of natural products, including their cytotoxic and antiproliferative effects.
Medicine: this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Linimacrins d involves its interaction with cellular targets, leading to the inhibition of cell proliferation and induction of apoptosis. The compound exerts its effects by modulating various signaling pathways, including those involving p53 protein, which is known for its role in regulating the cell cycle and apoptosis .
Comparison with Similar Compounds
Linimacrins d is similar to other daphnane diterpenoid orthoesters such as gnidimacrin, simpleximacrin, and Pimelea factor P3. this compound is unique due to its specific chemical structure and biological activities. Other similar compounds include lamellarins, ningalins, lukianols, polycitones, and storniamides, which also exhibit diverse biological activities .
Properties
CAS No. |
78518-72-6 |
|---|---|
Molecular Formula |
C39H52O11 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
[(1R,2R,3R,4S,5R,6S,7S,9R,10S,11S,12S,13S,15R)-3-acetyloxy-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] benzoate |
InChI |
InChI=1S/C39H52O11/c1-20(2)38-30(45-24(6)41)23(5)39-27-31-35(19-40,47-31)34(43)37(44)28(39)26(22(4)29(37)46-33(42)25-16-12-10-13-17-25)21(3)15-11-8-7-9-14-18-36(49-38,50-39)48-32(27)38/h10,12-13,16-17,21-23,26-32,34,40,43-44H,1,7-9,11,14-15,18-19H2,2-6H3/t21-,22+,23-,26?,27+,28?,29+,30-,31+,32-,34-,35+,36?,37-,38+,39-/m1/s1 |
InChI Key |
WGKMUCKAYYTSRC-YWZWTVRKSA-N |
Isomeric SMILES |
C[C@@H]1CCCCCCCC23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@@]7([C@H]([C@H](C1C7[C@@]5(O2)[C@@H]([C@H]([C@@]4(O3)C(=C)C)OC(=O)C)C)C)OC(=O)C8=CC=CC=C8)O)O)CO |
Canonical SMILES |
CC1CCCCCCCC23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(C(C4(O3)C(=C)C)OC(=O)C)C)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



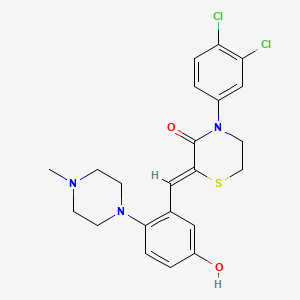
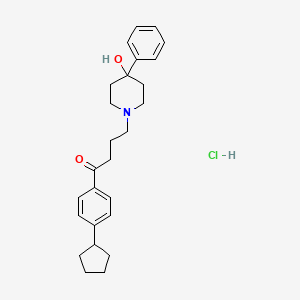
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
